molecular formula C23H21Cl2NO4S B4297237 4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE

4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE

Cat. No.: B4297237
M. Wt: 478.4 g/mol
InChI Key: PFAOQRQBDRITQT-UHFFFAOYSA-N
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Description

4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, sulfonyl, hydroxy, isopropyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of phenol to produce 4-chlorophenol, which is then subjected to further reactions to introduce the sulfonyl and benzamide groups . The reaction conditions often require the use of polar solvents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to thiol or sulfide derivatives.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the chloro groups can produce a wide range of substituted derivatives.

Scientific Research Applications

4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfonyl and hydroxy groups play a crucial role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and sulfonyl groups enhances its reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

4-chloro-N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2-methyl-5-propan-2-ylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2NO4S/c1-13(2)19-12-20(26-23(28)15-4-6-16(24)7-5-15)14(3)22(21(19)27)31(29,30)18-10-8-17(25)9-11-18/h4-13,27H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAOQRQBDRITQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)O)C(C)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE
Reactant of Route 2
4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE
Reactant of Route 3
4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE
Reactant of Route 6
4-CHLORO-N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE

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